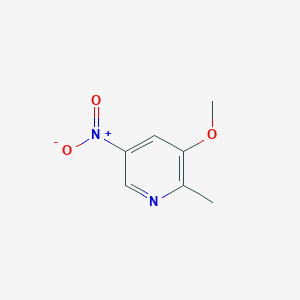
3-Methoxy-2-methyl-5-nitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-2-methyl-5-nitropyridine is an organic compound with the molecular formula C7H8N2O3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of methoxy, methyl, and nitro functional groups attached to the pyridine ring. These functional groups impart unique chemical properties to the compound, making it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-methyl-5-nitropyridine typically involves nitration reactions. One common method is the nitration of 3-methoxy-2-methylpyridine using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, concentration, and flow rates, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methoxy-2-methyl-5-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar solvents like methanol or ethanol.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Reduction: Formation of 3-methoxy-2-methyl-5-aminopyridine.
Oxidation: Formation of 3-methoxy-2-carboxy-5-nitropyridine.
Applications De Recherche Scientifique
3-Methoxy-2-methyl-5-nitropyridine finds applications in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and agrochemicals
Mécanisme D'action
The mechanism of action of 3-Methoxy-2-methyl-5-nitropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and methyl groups may influence the compound’s binding affinity and specificity towards its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Methoxy-2-nitropyridine
- 2-Methoxy-5-nitropyridine
- 2-Chloro-3-methyl-5-nitropyridine
- 2-Hydroxy-3-methyl-5-nitropyridine
Uniqueness
3-Methoxy-2-methyl-5-nitropyridine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both methoxy and methyl groups enhances its electron-donating properties, making it a valuable intermediate in various synthetic pathways. Additionally, its nitro group provides a site for further functionalization, enabling the synthesis of a wide range of derivatives with diverse applications .
Propriétés
Formule moléculaire |
C7H8N2O3 |
|---|---|
Poids moléculaire |
168.15 g/mol |
Nom IUPAC |
3-methoxy-2-methyl-5-nitropyridine |
InChI |
InChI=1S/C7H8N2O3/c1-5-7(12-2)3-6(4-8-5)9(10)11/h3-4H,1-2H3 |
Clé InChI |
INFVDNUKAMEZDF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=N1)[N+](=O)[O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



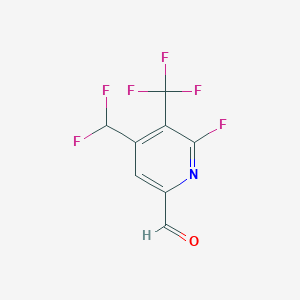
![Furo[2,3-d][1,2]oxazepine-5-carboxylic acid](/img/structure/B11785727.png)
![4,5,6,7-Tetrahydrothiazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B11785742.png)


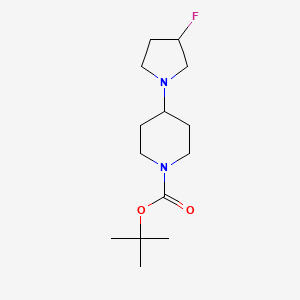
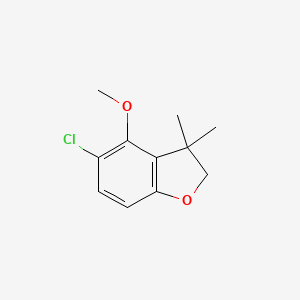
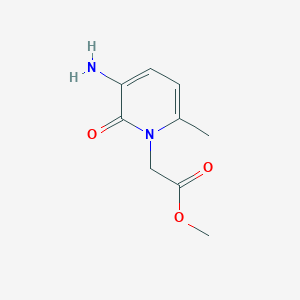

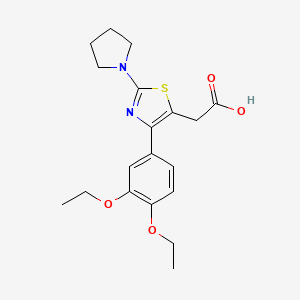
![6-(4-Ethoxy-2-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11785780.png)
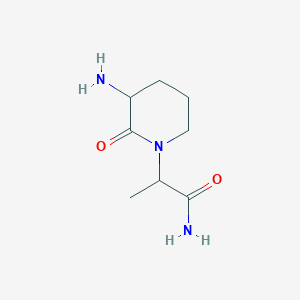
![2-(2-Methoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B11785801.png)
